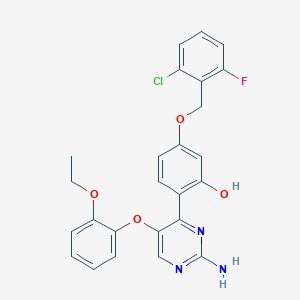

![molecular formula C20H16N2O2S2 B2465887 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2097893-52-0](/img/structure/B2465887.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

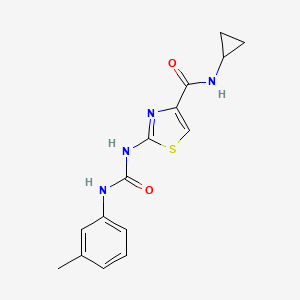

Furan, thiophene, and thiazole are all heterocyclic compounds, which means they contain atoms of at least two different elements in their rings . These compounds are known to exhibit a variety of properties and applications .

Synthesis Analysis

The synthesis of these types of compounds often involves reactions such as acylation, oxidation, and electrophilic substitution . For example, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol can give a furan-2-carboxamide derivative .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of furan, thiophene, and thiazole rings . The aromaticity of these rings is characterized by the delocalization of π-electrons .Chemical Reactions Analysis

These compounds can undergo various chemical reactions, such as nitration, bromination, hydroxymethylation, formylation, and acylation . The product of these reactions often depends on the specific substituents present in the compound .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Synthesis Techniques

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide and its derivatives can be synthesized through various methods. For instance, Aleksandrov et al. (2017) and Aleksandrov et al. (2021) described the synthesis of related compounds by coupling amines with furan-2-carbonyl chloride, followed by treatment with P2S5 in anhydrous toluene to obtain the corresponding thioamide. These compounds were further treated with potassium ferricyanide in an alkaline medium to obtain final products which were then subjected to electrophilic substitution reactions, such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017); (Aleksandrov et al., 2021).

Reactivity and Applications:

Antimicrobial and Antioxidant Properties:

- Compounds synthesized from similar structures have shown effective antiurease and antioxidant activities, indicating potential applications in medical and pharmacological fields. For instance, Sokmen et al. (2014) synthesized ethyl N′-furan-2-carbonylbenzohydrazonate and evaluated its derivatives for antibacterial, antiurease, and antioxidant activities, showing promising results (Sokmen et al., 2014).

Anticancer Activities:

- Derivatives of related compounds have been synthesized and evaluated for their anticancer activities. Matiichuk et al. (2020) synthesized derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde and found a lead compound that showed superior activity compared to reference drugs like 5-fluorouracil, cisplatin, and curcumin, suggesting potential use in cancer treatment (Matiichuk et al., 2020).

Synthesis of Heterocyclic Compounds:

- The compound and its derivatives are used in the synthesis of various heterocyclic compounds. For instance, Ravinaik et al. (2021) designed and synthesized a series of benzamides starting from related compounds and evaluated them for anticancer activity, demonstrating moderate to excellent activities against various cancer cell lines (Ravinaik et al., 2021).

Mécanisme D'action

While the specific mechanism of action for your compound is not available, many heterocyclic compounds are known to exhibit biological activity. For example, some thiazole derivatives have been found to exhibit activities such as antimicrobial, antiretroviral, antifungal, and antineoplastic effects .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S2/c23-19(17-13-26-20(22-17)14-5-2-1-3-6-14)21-11-16(15-8-10-25-12-15)18-7-4-9-24-18/h1-10,12-13,16H,11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTGYGIYPBBESJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2465804.png)

![Methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2465805.png)

![4-[(2-chlorobenzyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)

![N-[2-(2-Chlorophenoxy)butyl]prop-2-enamide](/img/structure/B2465814.png)

![1-[(4-Methoxyphenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2465815.png)

sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2465816.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-(3-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2465820.png)

![3-(2-Fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2465827.png)